Cas no 1249548-46-6 (4-Amino-3-(4-hydroxybutoxy)benzoic acid)

4-アミノ-3-(4-ヒドロキシブトキシ)安息香酸は、有機合成や医薬品中間体として重要な化合物です。その分子構造は、アミノ基とヒドロキシル基を有する安息香酸誘導体であり、高い反応性と多様な修飾可能性を特徴とします。特に、ヒドロキシブトキシ鎖の導入により、水溶性や生体適合性が向上し、薬剤のデリバリーシステムや高分子材料の改質に有用です。また、芳香族アミンとしての特性を活かし、色素や機能性材料の合成前駆体としても応用可能です。この化合物は、精密有機合成における中間体としての信頼性が高く、再現性のある反応性を示します。

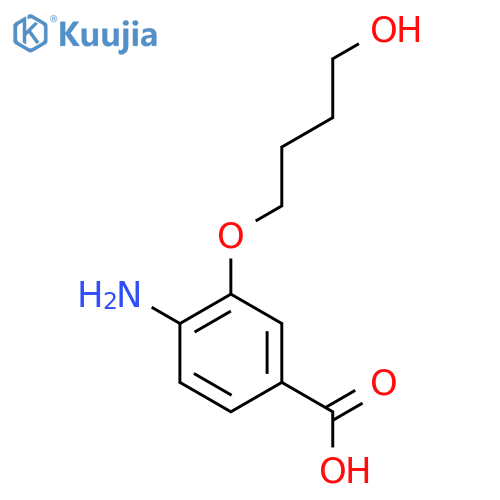

1249548-46-6 structure

商品名:4-Amino-3-(4-hydroxybutoxy)benzoic acid

CAS番号:1249548-46-6

MF:C11H15NO4

メガワット:225.241103410721

MDL:MFCD16154807

CID:4581250

PubChem ID:61669401

4-Amino-3-(4-hydroxybutoxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-3-(4-hydroxybutoxy)benzoic acid

- Z2689172041

- 4-Amino-3-(4-hydroxybutoxy)benzoic acid

-

- MDL: MFCD16154807

- インチ: 1S/C11H15NO4/c12-9-4-3-8(11(14)15)7-10(9)16-6-2-1-5-13/h3-4,7,13H,1-2,5-6,12H2,(H,14,15)

- InChIKey: SAKYWUPGSPAUGN-UHFFFAOYSA-N

- ほほえんだ: O(C1C=C(C(=O)O)C=CC=1N)CCCCO

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 222

- トポロジー分子極性表面積: 92.8

- 疎水性パラメータ計算基準値(XlogP): 0.6

4-Amino-3-(4-hydroxybutoxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-315506-10.0g |

4-amino-3-(4-hydroxybutoxy)benzoic acid |

1249548-46-6 | 95.0% | 10.0g |

$3929.0 | 2025-03-19 | |

| Enamine | EN300-315506-0.05g |

4-amino-3-(4-hydroxybutoxy)benzoic acid |

1249548-46-6 | 95.0% | 0.05g |

$212.0 | 2025-03-19 | |

| Enamine | EN300-315506-0.5g |

4-amino-3-(4-hydroxybutoxy)benzoic acid |

1249548-46-6 | 95.0% | 0.5g |

$713.0 | 2025-03-19 | |

| A2B Chem LLC | AW33408-100mg |

4-amino-3-(4-hydroxybutoxy)benzoic acid |

1249548-46-6 | 95% | 100mg |

$369.00 | 2024-04-20 | |

| Enamine | EN300-315506-10g |

4-amino-3-(4-hydroxybutoxy)benzoic acid |

1249548-46-6 | 95% | 10g |

$3929.0 | 2023-11-13 | |

| Enamine | EN300-315506-5g |

4-amino-3-(4-hydroxybutoxy)benzoic acid |

1249548-46-6 | 95% | 5g |

$2650.0 | 2023-11-13 | |

| Aaron | AR01BW5O-2.5g |

4-Amino-3-(4-hydroxybutoxy)benzoic acid |

1249548-46-6 | 95% | 2.5g |

$2488.00 | 2025-02-09 | |

| 1PlusChem | 1P01BVXC-100mg |

4-amino-3-(4-hydroxybutoxy)benzoic acid |

1249548-46-6 | 95% | 100mg |

$454.00 | 2024-07-10 | |

| A2B Chem LLC | AW33408-1g |

4-amino-3-(4-hydroxybutoxy)benzoic acid |

1249548-46-6 | 95% | 1g |

$998.00 | 2024-04-20 | |

| A2B Chem LLC | AW33408-10g |

4-amino-3-(4-hydroxybutoxy)benzoic acid |

1249548-46-6 | 95% | 10g |

$4171.00 | 2024-04-20 |

4-Amino-3-(4-hydroxybutoxy)benzoic acid 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1249548-46-6 (4-Amino-3-(4-hydroxybutoxy)benzoic acid) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量